N'-(4-Bromo-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-(4-Bromo-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a sulfonohydrazide group attached to a benzylidene moiety, which is further substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Bromo-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 4-bromo-2-methylbenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Bromo-2-methylbenzaldehyde+4-Methylbenzenesulfonohydrazide→N’-(4-Bromo-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the product while reducing the production cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Bromo-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl hydrazides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzylidene derivatives.
Scientific Research Applications
N’-(4-Bromo-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-(4-Bromo-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide exerts its effects is primarily through its interaction with biological macromolecules. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom and sulfonohydrazide group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Chloro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide
- N’-(4-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide
- N’-(4-Iodo-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide
Uniqueness
N’-(4-Bromo-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide is unique due to the presence of the bromine atom, which can influence its electronic properties and reactivity. Compared to its chloro, fluoro, and iodo analogs, the bromine-substituted compound may exhibit different pharmacological and chemical behaviors, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[(Z)-(4-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c1-11-3-7-15(8-4-11)21(19,20)18-17-10-13-5-6-14(16)9-12(13)2/h3-10,18H,1-2H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCROESSTCZNTHV-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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